

Using diethyl 1-hydroxybutylphosphonate as a flame retardant precursor

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Compound of Interest

Compound Name:	Diethyl 1-hydroxybutylphosphonate
CAS No.:	17477-67-7
Cat. No.:	B101194

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Application Note: Synthesis and Utilization of **Diethyl 1-hydroxybutylphosphonate** as a Reactive Flame Retardant Precursor

Abstract

This application note details the synthesis, characterization, and application of **diethyl 1-hydroxybutylphosphonate** (DEHBP). While phosphonates are widely recognized in pharmaceutical development for their bioisosteric resemblance to phosphates, DEHBP serves a critical role in materials science as a reactive flame retardant (FR) precursor. Its

-hydroxyl functionality allows for covalent integration into polymer backbones—specifically Polyurethanes (PU)—preventing leaching and enhancing long-term fire safety. This guide provides a rigorous, self-validating protocol for its synthesis via the Pudovik reaction and its subsequent deployment in rigid PU foam matrices.

Introduction & Mechanism

Diethyl 1-hydroxybutylphosphonate is an organophosphorus compound synthesized via the base-catalyzed addition of diethyl phosphite to butyraldehyde.

Chemical Structure & Reactivity

- CAS Number: 17477-67-7
- Functionality: The molecule features a secondary hydroxyl group at the -position to the phosphorus atom. This group acts as a nucleophile, allowing the molecule to function as a "monol" or chain terminator in polycondensation reactions, or as a co-reactant with isocyanates.
- Phosphorus Content: High phosphorus content (~14.7%) drives its efficiency as a flame retardant.[1]

Mechanism of Action

When incorporated into a polymer matrix, DEHBP functions primarily in the condensed phase:

- Acid Release: Upon thermal decomposition, the phosphonate ester bonds cleave to release phosphoric/polyphosphoric acid.
- Dehydration: These acids catalyze the dehydration of the polymer backbone (e.g., polyurethane polyol segments).
- Char Formation: The dehydration promotes the formation of a carbonaceous "char" layer. This intumescent barrier insulates the underlying material from heat and oxygen, effectively extinguishing the flame.

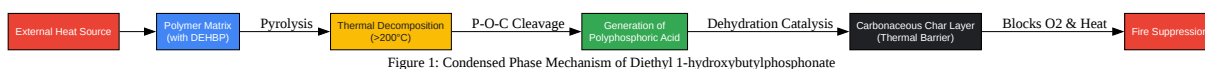


Figure 1: Condensed Phase Mechanism of Diethyl 1-hydroxybutylphosphonate

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Protocol: Synthesis of Diethyl 1-hydroxybutylphosphonate

This protocol utilizes the Pudovik Reaction, a base-catalyzed addition of a dialkyl phosphite to a carbonyl compound.[2]

Safety Note: Diethyl phosphite is reactive and can release flammable volatiles. Work in a fume hood. Triethylamine is toxic and flammable.

Materials

Reagent	MW (g/mol)	Equiv.[3][4]	Purity	Role
Diethyl Phosphite	138.10	1.0	>98%	Phosphorus Source
Butyraldehyde	72.11	1.05	>99%	Carbonyl Substrate
Triethylamine (TEA)	101.19	0.1	>99%	Base Catalyst
Dichloromethane	-	-	ACS	Solvent (Extraction)

Step-by-Step Procedure

- Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition funnel.
- Charging: Add Diethyl Phosphite (13.8 g, 100 mmol) and Triethylamine (1.01 g, 10 mmol) to the flask. Stir at room temperature under nitrogen for 10 minutes.
- Addition: Charge the addition funnel with Butyraldehyde (7.57 g, 105 mmol).
- Reaction:
 - Heat the flask to 60°C.

- Add the butyraldehyde dropwise over 30 minutes. Note: The reaction is exothermic; monitor temperature to prevent runaway.
- After addition, increase temperature to 80°C and stir for 4 hours.
- Monitoring (QC Check 1):
 - Take a 50 µL aliquot. Dissolve in CDCl₃.
 - Run ³¹P NMR.
 - Pass Criteria: Disappearance of Diethyl Phosphite signal (~7-8 ppm, doublet, J_{PH} ~690 Hz) and appearance of product signal (~22-24 ppm, singlet/multiplet).
- Workup:
 - Cool to room temperature.^{[5][6]}
 - Remove excess butyraldehyde and TEA using a rotary evaporator (40°C, 20 mbar).
 - Optional Purification: For high-purity applications (drug development standards), dissolve residue in CH₂Cl₂, wash with 0.1M HCl (to remove TEA), then brine. Dry over MgSO₄ and concentrate. For industrial FR applications, vacuum stripping is usually sufficient.
- Yield: Expect a viscous colorless to pale yellow oil. Yield: ~90-95%.

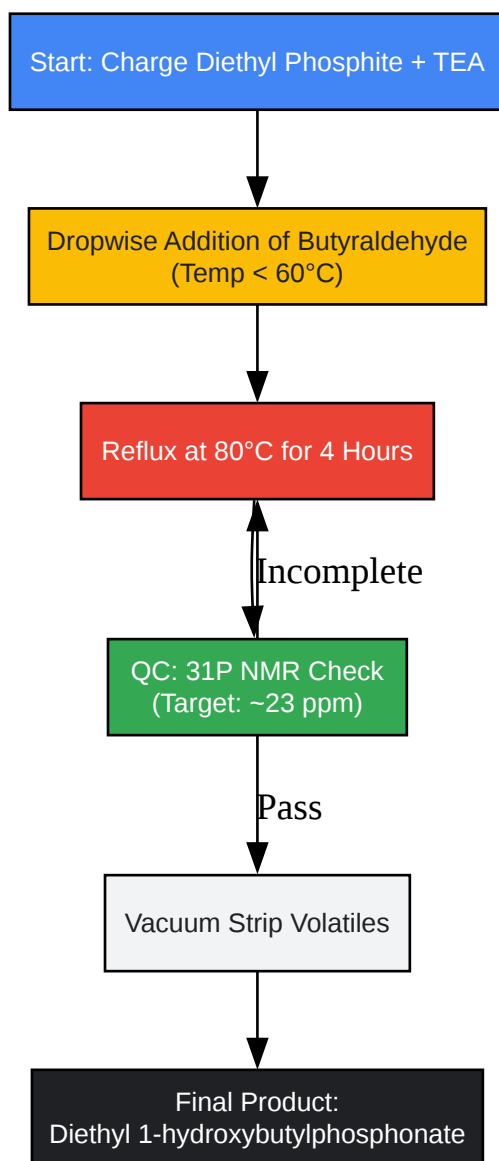


Figure 2: Synthesis Workflow for DEHBP

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Protocol: Characterization

Rigorous characterization is required to ensure the "precursor" is free of phosphite (which can interfere with isocyanate index calculations).

Nuclear Magnetic Resonance (NMR)

- ^{31}P NMR (162 MHz, CDCl_3):

- Signal:

22.5 - 24.0 ppm.[7]
- Multiplicity: Appears as a singlet with proton decoupling. Without decoupling, it may appear as a complex multiplet due to coupling with the

-proton.
- ^1H NMR (400 MHz, CDCl_3):
 - 3.8 - 4.0 ppm: Multiplet (1H, P-CH-OH). This is the diagnostic signal for the Pudovik adduct.
 - 4.1 ppm: Multiplet (4H, P-O-CH₂-CH₃).
 - 0.9 - 1.5 ppm: Multiplets (Alkyl chain protons).

FTIR Spectroscopy

- 3200 - 3400 cm^{-1} : Broad O-H stretching vibration (Confirming hydroxyl functionality).
- 1200 - 1250 cm^{-1} : Strong P=O stretching.[8]
- 1020 - 1060 cm^{-1} : Strong P-O-C stretching.

Protocol: Application in Rigid Polyurethane Foam[1] [8][9][10]

This protocol describes the "One-Shot" method for incorporating DEHBP as a reactive flame retardant.

Formulation (Parts per Hundred Polyol - php)

Component	Standard (php)	FR-Modified (php)	Function
Polyether Polyol	100	100	Base Resin
DEHBP (Precursor)	0	15 - 20	Reactive Flame Retardant
Silicone Surfactant	2.0	2.0	Cell Stabilizer
Catalyst (DMCHA)	1.5	1.5	Blowing/Gelling Catalyst
Water	2.0	2.0	Chemical Blowing Agent
Isocyanate (PMDI)	Index 110	Index 110	Hard Segment

Note: The Isocyanate amount must be recalculated to account for the hydroxyl number (OH#) of the DEHBP to maintain the Index of 110.

Fabrication Steps

- Premixing: In a disposable plastic beaker, weigh the Polyol, DEHBP, Surfactant, Catalyst, and Water.
- Homogenization: Mix at 2000 rpm for 60 seconds using a high-shear mixer. Critical: Ensure DEHBP is fully miscible.
- Isocyanate Addition: Add the calculated amount of PMDI (Polymeric Methylene Diphenyl Diisocyanate).
- Reaction:
 - Mix vigorously for 10-15 seconds (Cream time is usually ~15-20s).
 - Immediately pour into a pre-heated mold (40°C) or free-rise box.
- Curing: Allow the foam to rise and cure at room temperature for 24 hours before cutting.

Performance Validation (Flammability Testing)

To validate the efficacy of the synthesized precursor, the following standard tests are required.

Limiting Oxygen Index (LOI) - ASTM D2863

- Objective: Determine the minimum concentration of oxygen required to support combustion.
- Protocol: Cut foam samples to 100 x 10 x 10 mm. Place in the LOI chamber. Adjust O₂/N₂ flow.
- Target: Neat PU Foam typically scores 18-19%. Target with 15-20 ph DEHBP is >24%.

UL-94 Vertical Burn Test

- Objective: Classify material based on burning time and dripping.
- Protocol: Apply methane flame for 10s to vertically suspended sample.
- Target: V-0 Rating (Self-extinguishing within 10s, no flaming drips).

Expert Insights & Troubleshooting

- Acidity Control: Phosphonate synthesis can sometimes yield acidic byproducts (partial hydrolysis). Ensure the Acid Number of the DEHBP is < 2 mg KOH/g before adding to the PU formulation. High acidity will neutralize amine catalysts, retarding the foam rise.
- Viscosity Management: DEHBP is a plasticizer. Adding it may lower the viscosity of the polyol blend. Adjust surfactant levels if cell coalescence (large voids) is observed.
- Reactivity: The secondary hydroxyl in DEHBP is less reactive than primary hydroxyls in standard polyols. It may act as a chain terminator if the isocyanate index is too low. Always maintain an Index > 105.

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